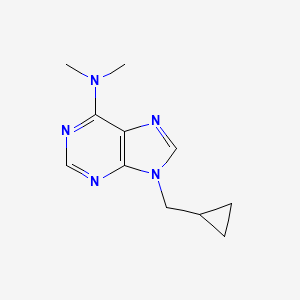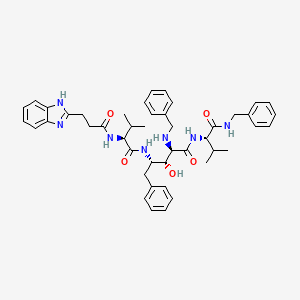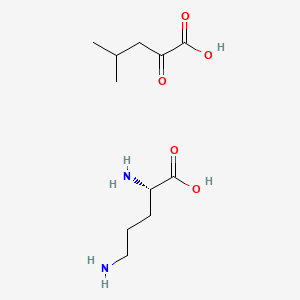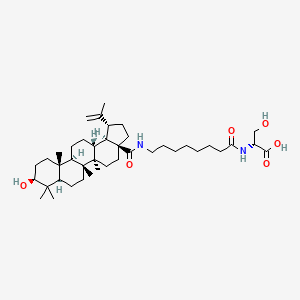
N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine is a complex organic compound that belongs to the class of pentacyclic triterpenoids. This compound is derived from lupane-type triterpenoids, which are known for their diverse biological activities. The structure of this compound includes a lupane skeleton with a hydroxyl group at the 3-beta position and a serine residue attached through an amide linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine typically involves multiple steps, starting from lupane-type triterpenoids such as betulinic acid. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.
Amidation: Formation of an amide bond between the lupane skeleton and the serine residue.
Chain Elongation: Addition of an aminooctanoyl chain to the serine residue.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve specific hydroxylation and amidation steps, reducing the need for harsh chemical reagents and conditions.
化学反応の分析
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminooctanoyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides.
科学的研究の応用
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Investigated for its anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates the activity of key signaling pathways, such as the NF-κB and MAPK pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
Betulinic Acid: A lupane-type triterpenoid with similar biological activities.
Ursolic Acid: Another pentacyclic triterpenoid with anti-inflammatory and anticancer properties.
Oleanolic Acid: Known for its hepatoprotective and anti-inflammatory effects.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-D-serine is unique due to its specific structural modifications, which enhance its biological activity and selectivity. The presence of the aminooctanoyl chain and the serine residue provides additional functional groups for interaction with molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
150840-59-8 |
|---|---|
分子式 |
C41H68N2O6 |
分子量 |
685.0 g/mol |
IUPAC名 |
(2R)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H68N2O6/c1-26(2)27-16-21-41(36(49)42-24-12-10-8-9-11-13-33(46)43-29(25-44)35(47)48)23-22-39(6)28(34(27)41)14-15-31-38(5)19-18-32(45)37(3,4)30(38)17-20-40(31,39)7/h27-32,34,44-45H,1,8-25H2,2-7H3,(H,42,49)(H,43,46)(H,47,48)/t27-,28+,29+,30-,31+,32-,34+,38-,39+,40+,41-/m0/s1 |
InChIキー |
RABABYNRHROYON-HXHZZERQSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@H](CO)C(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



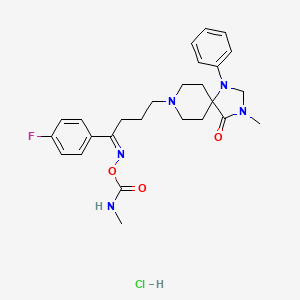
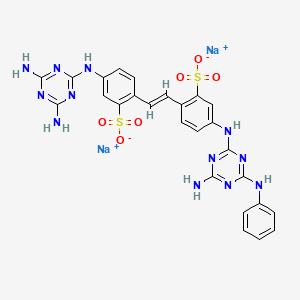
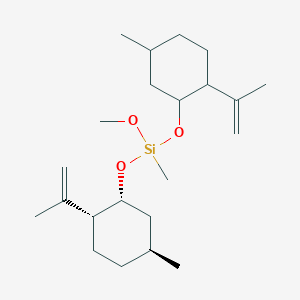
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
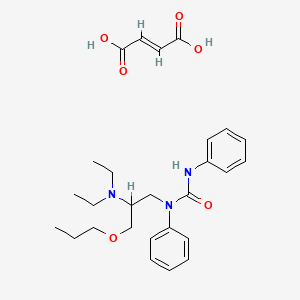
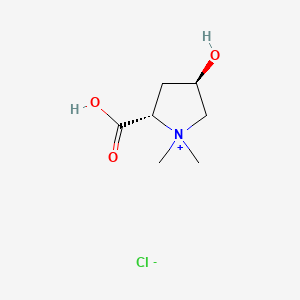

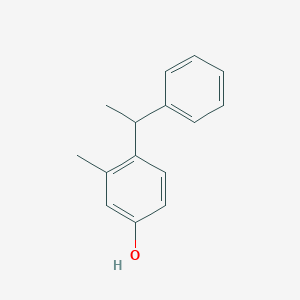
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
